molecular formula C8H9F2NO2 B13252325 5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13252325
M. Wt: 189.16 g/mol
InChI Key: MNCAAFRIHHWURJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound that features a pyrrole ring substituted with difluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the difluoromethylation of a pyrrole precursor. This process typically requires the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrole ring.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrrole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

5-(Difluoromethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

5-(difluoromethyl)-1,2-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C8H9F2NO2/c1-4-5(8(12)13)3-6(7(9)10)11(4)2/h3,7H,1-2H3,(H,12,13)

InChI Key

MNCAAFRIHHWURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C(F)F)C(=O)O

Origin of Product

United States

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